molecular formula C21H29N3O5 B4504910 1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl}piperidine-4-carboxamide

1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl}piperidine-4-carboxamide

Cat. No.: B4504910
M. Wt: 403.5 g/mol
InChI Key: IZZAPSNXWCYNOG-UHFFFAOYSA-N
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Description

1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl}piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrrolidine ring, and a dimethoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Mechanism of Action

Target of Action

The primary target of this compound is the β1-adrenoceptor . Adrenoceptors are a class of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine. The β1-adrenoceptor is predominantly found in the heart and is responsible for mediating the positive inotropic and chronotropic effects of norepinephrine and epinephrine.

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in heart rate and contractility due to its antagonistic effect on β1-adrenoceptors. This can lead to a reduction in blood pressure and a potential relief of symptoms in conditions such as angina pectoris and hypertension .

Preparation Methods

The synthesis of 1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl}piperidine-4-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl}piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl}piperidine-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl}piperidine-4-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5/c1-28-17-4-3-14(11-18(17)29-2)5-8-24-13-16(12-19(24)25)21(27)23-9-6-15(7-10-23)20(22)26/h3-4,11,15-16H,5-10,12-13H2,1-2H3,(H2,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZAPSNXWCYNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl}piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl}piperidine-4-carboxamide
Reactant of Route 3
1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl}piperidine-4-carboxamide
Reactant of Route 4
1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl}piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl}piperidine-4-carboxamide
Reactant of Route 6
1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl}piperidine-4-carboxamide

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